2-(4-Bromo-3-nitrophenyl)acetic acid
Overview
Description
2-(4-Bromo-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-bromo-3-nitrophenyl group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as nitrobenzenes, interact with multiple receptors .
Mode of Action
It is known that similar compounds can cause depolarization effects on the transmembrane potential difference .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and low skin permeation .
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that similar compounds are soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid typically involves the bromination and nitration of phenylacetic acid derivatives. One common method includes the bromination of 3-nitrophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the para position relative to the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-bromo-3-nitrobenzoic acid.
Reduction: Formation of 4-bromo-3-aminophenylacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)acetic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenylacetic acid: Similar structure but with different substitution pattern.
4-Bromo-3-nitrobenzoic acid: Lacks the acetic acid moiety.
4-Bromo-3-nitrophenol: Contains a hydroxyl group instead of the acetic acid moiety.
Uniqueness
2-(4-Bromo-3-nitrophenyl)acetic acid is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its acetic acid moiety also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-bromo-3-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLMIGRMVOYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261603-30-8 | |
Record name | 2-(4-bromo-3-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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